An In-depth Technical Guide to Methyl 3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylate: Core Properties and Synthetic Insights
An In-depth Technical Guide to Methyl 3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylate: Core Properties and Synthetic Insights
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of Methyl 3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylate, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from its immediate precursor, 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid, and closely related structural analogs. This approach offers valuable insights into its fundamental properties, potential synthetic routes, and likely biological significance.
Chemical Identity and Structural Features
Methyl 3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylate belongs to the imidazo[4,5-b]pyridine class of compounds, which are recognized as purine bioisosteres. This structural similarity to endogenous purines makes the imidazo[4,5-b]pyridine scaffold a privileged core in the design of novel therapeutic agents.[1]
Core Scaffold: Imidazo[4,5-b]pyridine, a fused heterocyclic system comprising an imidazole and a pyridine ring.[1]
Substituents:
-
A methyl group at the 3-position of the imidazo[4,5-b]pyridine ring system.
-
A methyl carboxylate group at the 6-position.
The presence of nitrogen atoms in the heterocyclic core provides sites for hydrogen bonding and coordination with biological targets, a key feature in its potential pharmacological activity.[1]
Chemical Structure:
Caption: Chemical structure of Methyl 3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylate.
Physicochemical Properties: An Inferential Analysis
| Property | Inferred Value/Characteristic | Basis for Inference | Citation |
| Molecular Formula | C9H9N3O2 | Deduced from the structure | |
| Molecular Weight | 191.19 g/mol | Calculated from the molecular formula | |
| CAS Number | Not available | - | |
| Appearance | Likely a solid at room temperature. | The carboxylic acid precursor is a solid. | [2] |
| Solubility | Expected to have moderate solubility in polar organic solvents. | The methyl ester group increases lipophilicity compared to the carboxylic acid. | [3] |
| Storage | Should be stored in a dry, room temperature environment, sealed from moisture. | General recommendation for heterocyclic compounds. | [4] |
Precursor Data: 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid
| Property | Value | Citation |
| CAS Number | 1138444-24-2 | [2] |
| Molecular Formula | C8H7N3O2 | [2] |
| Molecular Weight | 177.16 g/mol | [2] |
| Form | Solid | [2] |
Synthesis and Experimental Protocols
A plausible synthetic route to Methyl 3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylate involves the esterification of its corresponding carboxylic acid, 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid.
Proposed Synthetic Workflow
Caption: Proposed synthesis of the target compound via esterification.
General Esterification Protocol for Pyridine Carboxylic Acids
This protocol is based on established methods for the esterification of pyridine carboxylic acids and should be adapted and optimized for the specific substrate.
Objective: To synthesize Methyl 3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylate from 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid.
Materials:
-
3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid
-
Anhydrous Methanol
-
Concentrated Sulfuric Acid (or another suitable acid catalyst)
-
Sodium Bicarbonate solution (saturated)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Organic solvent for extraction (e.g., Ethyl Acetate, Dichloromethane)
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid in an excess of anhydrous methanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the suspension while stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify by column chromatography on silica gel or by recrystallization to yield the final product.
Note: This is a generalized procedure. The reaction conditions, particularly temperature and reaction time, may require optimization.
Spectroscopic Characterization (Predicted)
While experimental spectra are not available, the following are predicted spectroscopic characteristics based on the structure and data from analogous compounds.
-
¹H NMR: The spectrum would be expected to show signals corresponding to the methyl group on the imidazole ring, the methyl group of the ester, and the aromatic protons on the pyridine ring.
-
¹³C NMR: Signals for the carbonyl carbon of the ester, the carbons of the heterocyclic rings, and the methyl carbons would be expected.
-
IR Spectroscopy: Characteristic absorption bands would be expected for the C=O stretching of the ester group (around 1700-1750 cm⁻¹), C-O stretching, and vibrations of the aromatic rings.
-
Mass Spectrometry: The molecular ion peak ([M+H]⁺) would be expected at m/z 192.07.
Biological and Pharmacological Potential
The imidazo[4,5-b]pyridine scaffold is a well-established pharmacophore with a broad range of biological activities, including:
-
Anticancer: Derivatives have shown cytotoxic activity against various cancer cell lines.[5]
-
Anti-inflammatory: Some compounds from this class exhibit inhibitory activity against COX-1 and COX-2 enzymes.[5]
-
Antiviral and Antimicrobial: The scaffold is present in molecules with demonstrated antiviral and antibacterial properties.[6]
The title compound, as a derivative of this core, holds potential for further investigation in these therapeutic areas. Its specific biological profile would be determined by the nature and position of its substituents.
Safety and Handling
Based on data for structurally related compounds, Methyl 3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylate should be handled with care in a laboratory setting. For the analogous "Methyl 3H-imidazo[4,5-b]pyridine-5-carboxylate", the following GHS hazard statements apply and should be considered as potential hazards for the title compound:
-
H302: Harmful if swallowed.[7]
-
H315: Causes skin irritation.[7]
-
H319: Causes serious eye irritation.[7]
-
H335: May cause respiratory irritation.[7]
Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
References
-
PubChem. Methyl 3H-imidazo[4,5-b]pyridine-5-carboxylate. [Link]
- Google Patents.
-
ChemBK. 3H-Imidazo[4,5-c]pyridine-4-carboxylic acid, 4,5,6,7-tetrahydro-, methyl ester. [Link]
-
PubMed Central. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. [Link]
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MDPI. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. [Link]
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Journal of Chemical Technology and Metallurgy. NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. [Link]
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ResearchGate. Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review). [Link]
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ACS Omega. Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. [Link]
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ACS Organic & Inorganic Au. Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. [Link]
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FULIR. Imidazo[4,5-b]pyridine derived iminocoumarins as potential pH probes. [Link]
-
ResearchGate. Experimental (FT-IR, Laser-Raman and NMR) and Theoretical Spectroscopic Analysis of 3-[(N-methylanilino)methyl]-5-(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione. [Link]
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MDPI. Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. [Link]
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PubMed. 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents. [Link]
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